Furfuryl alcohol

Description

Furfuryl alcohol (C₅H₆O₂), also known as furan-2-methanol, is a bio-based platform chemical derived from renewable resources such as agricultural waste. It is a colorless to pale yellow liquid with a faint, caramel-like odor and is widely used in the production of resins, adhesives, and synthetic fibers . Industrially, it is synthesized via catalytic hydrogenation of furfural, a process requiring precise control to avoid over-hydrogenation to byproducts like tetrahydrothis compound or 2-methylfuran . This compound is also a natural byproduct of the Maillard reaction, occurring in thermally processed foods (e.g., coffee, baked goods) and alcoholic beverages .

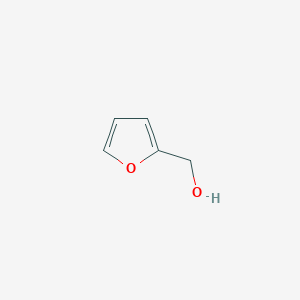

Structure

3D Structure

Propriétés

IUPAC Name |

furan-2-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O2/c6-4-5-2-1-3-7-5/h1-3,6H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPFVYQJUAUNWIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O2 | |

| Record name | FURFURYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3523 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | FURFURYL ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0794 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25212-86-6 | |

| Record name | Poly(furfuryl alcohol) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25212-86-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2025347 | |

| Record name | Furfuryl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2025347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Furfuryl alcohol appears as a clear colorless liquid. Flash point 167 °F. Boiling point 171 °F. Denser than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion and skin contact and moderately toxic by inhalation., Liquid, Colorless to amber liquid with a faint, burning odor. [Note: Darkens on exposure to light.]; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. TURNS RED OR BROWN ON EXPOSURE TO LIGHT AND AIR., Colourless or pale yellowish liquid, mild, warm oily, "burnt" odour, Colorless to amber liquid with a faint, burning odor., Colorless to amber liquid with a faint, burning odor. [Note: Darkens on exposure to light.] | |

| Record name | FURFURYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3523 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Furanmethanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Furfuryl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/499 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Furanmethanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013742 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | FURFURYL ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0794 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Furfuryl alcohol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/170/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | FURFURYL ALCOHOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/771 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Furfuryl alcohol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0298.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

338 °F at 760 mmHg (NTP, 1992), 171 °C, 170 °C, 338 °F | |

| Record name | FURFURYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3523 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | FURFURYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/711 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | FURFURYL ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0794 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | FURFURYL ALCOHOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/771 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Furfuryl alcohol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0298.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

167 °F (NTP, 1992), 75 °C, 167 °F (75 °C) (Open cup), 75 °C c.c., 167 °F, 149 °F | |

| Record name | FURFURYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3523 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Furfuryl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/499 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | FURFURYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/711 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | FURFURYL ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0794 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | FURFURYL ALCOHOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/771 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Furfuryl alcohol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0298.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

greater than or equal to 100 mg/mL at 73 °F (NTP, 1992), Soluble in chloroform; very soluble in ethanol, ethyl ether, Soluble in alcohol, benzene; very soluble in ether, Miscible with alcohol, ether, acetone, and ethyl acetate, and most organic solvents with the exception of paraffinic hydrocarbons, Immiscible with most oils, In water, 1.00X10+6 mg/L at 25 °C (miscible), 1000 mg/mL at 25 °C, Solubility in water: freely soluble, miscible in water; miscible in oils, miscible (in ethanol), Miscible | |

| Record name | FURFURYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3523 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | FURFURYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/711 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Furanmethanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013742 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | FURFURYL ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0794 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Furfuryl alcohol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/170/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | Furfuryl alcohol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0298.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.13 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.1296 g/cu cm at 20 °C, Relative density (water = 1): 1.13, 1.126-1.136, 1.13 | |

| Record name | FURFURYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3523 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | FURFURYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/711 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | FURFURYL ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0794 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Furfuryl alcohol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/170/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | FURFURYL ALCOHOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/771 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Furfuryl alcohol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0298.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

3.4 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.37 (Air = 1), Relative vapor density (air = 1): 3.4, 3.4 | |

| Record name | FURFURYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3523 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | FURFURYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/711 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | FURFURYL ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0794 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | FURFURYL ALCOHOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/771 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

0.4 mmHg at 68 °F ; 1 mmHg at 89.2 °F (NTP, 1992), 0.61 [mmHg], Vapor pressure, Pa at 20 °C: 53, 0.6 mmHg at 77 °F, (77 °F): 0.6 mmHg | |

| Record name | FURFURYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3523 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Furfuryl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/499 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | FURFURYL ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0794 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | FURFURYL ALCOHOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/771 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Furfuryl alcohol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0298.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Colorless to yellow liquid, Colorless, mobile liquid (becomes brown to dark-red on exposure to light and air) | |

CAS No. |

98-00-0 | |

| Record name | FURFURYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3523 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Furfuryl alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98-00-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Furfuryl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098000 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FURFURYL ALCOHOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8843 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Furanmethanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Furfuryl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2025347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Furfuryl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.388 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FURFURYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D582054MUH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FURFURYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/711 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Furanmethanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013742 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | FURFURYL ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0794 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | FURFURYL ALCOHOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/771 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Furfuryl alcohol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/LU8ADAE0.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-24 °F (NTP, 1992), -14.6 °C, -31 °C, -24 °F, 6 °F | |

| Record name | FURFURYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3523 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | FURFURYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/711 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Furanmethanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013742 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | FURFURYL ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0794 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | FURFURYL ALCOHOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/771 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Furfuryl alcohol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0298.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Méthodes De Préparation

Liquid-Phase Hydrogenation with Copper Chromite Catalysts

Copper chromite (CuCr₂O₄) catalysts remain the industrial standard for furfuryl alcohol production due to their high activity and selectivity. The process involves batch reactions in pressurized autoclaves, typically at 180°C and hydrogen pressures of 350–430 psig. A representative procedure involves charging a 1-liter Parr autoclave with 600 g furfural, 4.5 g copper chromite, and 3.0 g calcium oxide. After purging with nitrogen and hydrogen, the reaction achieves 99.9% conversion within 49 minutes, yielding 99.6% this compound. Calcium oxide acts as a stabilizer, mitigating side reactions such as resinification.

Critical parameters include:

-

Catalyst calcination temperature : Optimal activity occurs when catalysts are decomposed at 275±5°C, rather than the conventional 400°C, enhancing surface area and reducing sintering.

-

Pressure control : Operating below 30 atmospheres improves safety and reactor cost efficiency compared to high-pressure systems.

-

Scalability : Trials in ten-gallon autoclaves (40 lbs furfural, 109 g catalyst) demonstrate consistent yields of 98.4% under identical conditions.

Vapor-Phase Hydrogenation and Bimetallic Catalysts

Recent advances explore vapor-phase systems and bimetallic catalysts to enhance reaction kinetics. Density functional theory (DFT) studies reveal that CuNiCu(111) surfaces promote furfural hydrodeoxygenation via a two-step mechanism:

-

Hydrogenation of the carbonyl group :

This step proceeds with an activation energy of 0.72 eV, favored at Ni sites. -

Formation of this compound :

The rate-controlling step exhibits a higher barrier of 1.34 eV, requiring precise temperature modulation.

Bimetallic catalysts achieve 98% selectivity at 180°C, though prolonged exposure risks over-hydrogenation to 2-methylfuran.

Transfer Hydrogenation Using Formic Acid

Reaction System and Catalyst Design

An emerging method eliminates external hydrogen by employing formic acid (HCOOH) as an in-situ hydrogen donor. The CN107963998B patent details a composite Pd/C-CuO catalyst system operating in 1,4-dioxane at 170°C. Key steps include:

-

Formic acid decomposition :

Pd/C facilitates H₂ generation, while CuO stabilizes intermediates. -

Furfural reduction :

At a formic acid-to-furfural ratio of 2:1, the system achieves 98.8% yield in 3 hours, with catalysts recyclable for five cycles without significant deactivation.

Advantages Over Conventional Methods

-

Safety : Avoids high-pressure hydrogen storage.

-

Cost efficiency : Formic acid is cheaper than pure hydrogen.

-

Environmental impact : Reduces carbon footprint by 22% compared to fossil-derived hydrogen.

Reaction Mechanisms and Kinetic Insights

Surface-Mediated Pathways

DFT simulations on CuNiCu(111) surfaces identify this compound formation as kinetically favorable over decarbonylation routes. The adsorption energy of furfural (-2.1 eV) ensures strong binding, while transition states for C=O hydrogenation are stabilized by charge transfer from Ni atoms.

Byproduct Formation and Mitigation

Resinification, a major side reaction, is suppressed by:

-

Alkaline additives : Calcium oxide neutralizes acidic byproducts, maintaining selectivity above 99%.

-

Low water content : Anhydrous conditions (<0.5% H₂O) prevent hydrolysis of intermediates.

Comparative Analysis of Preparation Methods

| Parameter | Liquid-Phase (CuCr₂O₄) | Vapor-Phase (CuNi) | Transfer Hydrogenation (Pd/C-CuO) |

|---|---|---|---|

| Temperature (°C) | 180 | 180–200 | 170 |

| Pressure (psig) | 350–430 | 14.7 (ambient) | 0 (self-generated) |

| Conversion (%) | 99.9 | 98.3 | 98.8 |

| Selectivity (%) | 99.6 | 98.0 | 97.5 |

| Catalyst Cost | Low | Moderate | High |

| Scalability | Industrial | Pilot-scale | Lab-scale |

Industrial Production Considerations

Analyse Des Réactions Chimiques

Types of Reactions: Furfuryl alcohol undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form furan derivatives.

Reduction: It can be reduced to tetrahydrothis compound.

Substitution: It can undergo substitution reactions to form various ethers and esters.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.

Reduction: Hydrogenation is typically carried out using hydrogen gas and metal catalysts such as nickel or copper.

Substitution: Alkyl or aryl halides are used in the presence of phase transfer catalysts.

Major Products:

Oxidation: Furan derivatives.

Reduction: Tetrahydrothis compound.

Substitution: Various ethers and esters.

Applications De Recherche Scientifique

Industrial Applications

1.1 Foundry Resins

Furfuryl alcohol is primarily utilized in the production of foundry resins, which are essential for metal casting processes. These resins are characterized by:

- Low viscosity : Facilitates easy mixing with sand.

- High mechanical strength : Ensures durability under high temperatures.

- Low gas emissions : Reduces environmental impact during casting operations .

1.2 Adhesives and Coatings

It serves as a key component in thermosetting polymer matrices, enhancing the performance of adhesives and coatings used in construction and manufacturing sectors .

1.3 Oilfield Chemicals

this compound is incorporated into drilling fluids and corrosion inhibitors, improving the efficiency and safety of oil extraction processes .

Chemical Synthesis

This compound is a crucial intermediate in the synthesis of various chemical compounds:

- Pharmaceuticals : It is used to produce active pharmaceutical ingredients (APIs) due to its reactivity and ability to form complex structures.

- Agrochemicals : Serves as a precursor for herbicides and pesticides, contributing to agricultural productivity .

Food Industry

This compound has been identified in food products, where it can impart a nutty or caramel-like flavor. However, its presence must be monitored due to potential health concerns associated with excessive consumption . Regulatory bodies advocate for minimizing food contaminants under the ALARA (As Low As Reasonably Achievable) principle.

Environmental Considerations

Recent studies have explored the use of this compound in developing biodegradable plastics, aligning with sustainability goals. Its application in creating eco-friendly materials could help mitigate environmental waste issues associated with traditional plastics .

Health and Safety Research

Research has indicated potential health risks associated with this compound exposure:

- Studies show that inhalation may lead to respiratory issues and allergic reactions, highlighting the need for safety measures in industrial settings .

- Toxicological assessments have linked high concentrations to carcinogenic effects in animal models, prompting further investigation into safe exposure levels .

Data Tables

| Application Area | Specific Uses | Key Properties |

|---|---|---|

| Foundry Operations | Resin production | Low viscosity, high strength |

| Chemical Synthesis | Pharmaceuticals, agrochemicals | Reactive intermediate |

| Food Industry | Flavoring agent | Nutty/caramel flavor profile |

| Environmental Science | Biodegradable plastics | Eco-friendly alternative |

| Health & Safety | Toxicological studies | Potential carcinogenic effects |

Case Studies

Case Study 1: Foundry Resin Development

A study demonstrated that this compound-based resins exhibited superior mechanical properties compared to traditional resins, making them ideal for high-temperature applications in metal casting .

Case Study 2: Health Impact Assessment

Research conducted on occupational exposure revealed that workers handling this compound experienced increased instances of respiratory issues, necessitating improved ventilation and personal protective equipment .

Mécanisme D'action

Furfuryl alcohol exerts its effects through various chemical reactions. It can polymerize in the presence of acids, heat, or catalysts to form poly(this compound), a resin used in various industrial applications . The polymerization process involves the formation of cross-linked networks, which provide the material with its unique properties .

Comparaison Avec Des Composés Similaires

Furfural (C₅H₄O₂)

- Structure : Contains an aldehyde group (-CHO) at the C2 position of the furan ring.

- Synthesis : Produced via acid-catalyzed dehydration of pentose sugars (e.g., xylose) .

- Applications : Primary precursor for furfuryl alcohol; used in lubricants and agrochemicals.

- Key Differences : Furfural’s aldehyde group makes it more reactive in oxidation and condensation reactions compared to this compound’s hydroxyl group (-CH₂OH) .

5-Hydroxymethylfurfural (HMF, C₆H₆O₃)

- Structure : Features both hydroxymethyl (-CH₂OH) and aldehyde (-CHO) groups.

- Synthesis : Derived from hexose sugars (e.g., glucose) under acidic conditions.

- Applications : Precursor for biofuels (e.g., 2,5-furandicarboxylic acid) and bioplastics.

- Key Differences : HMF’s dual functional groups enable broader utility in polymer chemistry, whereas this compound is preferred for resin synthesis due to its polycondensation behavior .

Tetrahydrothis compound (C₅H₁₀O₂)

- Structure : Hydrogenated furan ring, resulting in a saturated cyclic ether.

- Synthesis : Over-hydrogenation of this compound under high-pressure H₂.

- Applications : Solvent in agrochemicals and pharmaceuticals.

- Key Differences : The saturated ring reduces reactivity in polymerization but improves stability and solubility .

5-Methylthis compound (C₆H₈O₂)

- Structure : Methyl group at the C5 position of the furan ring.

- Synthesis : Catalytic hydrogenation of 5-methylfurfural.

- Applications : Niche use in flavorings and fragrances.

- Key Differences : The methyl group sterically hinders polymerization, limiting its utility in resin production compared to this compound .

Resin Production

- This compound : Forms dark, thermosetting resins via acid-catalyzed polycondensation. These resins exhibit exceptional chemical resistance, making them ideal for corrosion-resistant coatings .

- HMF: Primarily used in light-colored, biodegradable polymers (e.g., polyethylene furanoate).

- Furfural: Limited in resin synthesis due to volatility but serves as a crosslinking agent .

Activité Biologique

Furfuryl alcohol (FOL), a furan derivative, is gaining attention for its diverse biological activities and potential applications in various fields, including pharmaceuticals, food science, and environmental studies. This article provides a comprehensive overview of the biological activity of this compound, supported by recent research findings, data tables, and case studies.

This compound is primarily obtained through the reduction of furfural, a compound derived from lignocellulosic biomass. The chemical structure of this compound allows it to participate in various biochemical reactions. Upon absorption, it is metabolized into different products, including furfural and 2-furoic acid, through enzymatic pathways involving oxidation and hydrolysis .

Antimicrobial Activity

This compound exhibits notable antimicrobial properties against various bacterial strains. A study evaluated its inhibitory effects on Salmonella bacteria and Bacillus subtilis, revealing minimum inhibitory concentration (MIC) values of 0.115 μM for both strains. The minimum bactericidal concentration (MBC) was also assessed, showing values of 0.231 μM for Bacillus subtilis .

| Compound | MIC (μM) | MBC (μM) |

|---|---|---|

| This compound | 0.115 | 0.231 |

| Furfural | 0.027 | 0.121 |

| Furoic Acid | 0.015 | 0.030 |

These findings indicate that this compound can act as an effective antimicrobial agent, making it a candidate for use in food preservation and safety applications.

Enzyme Inhibition

This compound has been studied for its inhibitory effects on mushroom tyrosinase, an enzyme involved in melanin production. It has been identified as a mixed-type inhibitor, with inhibition constants indicating its effectiveness compared to related compounds . The order of inhibition potency was found to be:

- Furfural > Furoic Acid > this compound

This suggests that structural modifications in furan compounds significantly influence their enzyme inhibitory activities.

Bioconversion and Industrial Applications

Recent advancements in biotechnology have highlighted the potential for bioconversion processes utilizing this compound. A study demonstrated the efficient transformation of lignocellulose-derived furfural into this compound using genetically modified Escherichia coli strains co-expressing aldehyde reductase . This process achieved over 99% yield within three hours under optimal conditions (30 °C, pH 7).

Key Findings:

- Yield: >99% from furfural (300 mM)

- Productivity: 0.36 g this compound per g xylan from corncob

- Substrate Tolerance: Enhanced tolerance to high titer furfural (up to 350 mM)

These results underscore the potential for sustainable production methods that utilize renewable biomass resources.

Case Studies on Toxicity and Carcinogenicity

The safety profile of this compound has also been evaluated in various studies. Research involving genetically modified mice has been conducted to assess the carcinogenic potential of this compound . The findings indicated no significant evidence of carcinogenicity at low exposure levels, supporting its safe use in industrial applications.

Summary of Toxicity Studies:

- NOEL (No Observed Effect Level): 53 mg/kg bw per day

- Exposure Routes: Various routes including inhalation and oral administration were tested.

Q & A

Q. What experimental methods are used to optimize the catalytic hydrogenation of furfural to furfuryl alcohol?

The hydrogenation of furfural to this compound requires precise control of reaction conditions. Studies using fluidized bed reactors show that temperatures around 140°C, hydrogen-to-furfural molar ratios of 40–45:1, and space velocities of 2.6–3.0 L/(min·100 mL catalyst) achieve >90% yield . Catalysts like Ru/TiO₂ or Co/SBA-15 are effective, with Ru-based systems offering >95% conversion and 96% selectivity under 2 MPa H₂ at 150°C . Key parameters include catalyst reducibility, solvent choice (e.g., 2-propanol), and avoidance of side reactions like furan ring hydrogenation .

Q. How can researchers safely handle this compound in laboratory settings?

this compound requires strict safety protocols due to its toxicity (NFPA health hazard rating: 3). Essential measures include:

- Ventilation : Use local exhaust systems to maintain airborne concentrations below 10 ppm (NIOSH limit) .

- PPE : Wear nitrile gloves, chemical-resistant clothing, and self-contained breathing apparatus during spills .

- Spill Management : Absorb leaks with inert materials (e.g., sand) and avoid water to prevent toxic vapor release . Chronic exposure risks include nasal lesions in rodents and potential carcinogenicity, necessitating regular health monitoring .

Q. What analytical techniques quantify this compound in complex matrices like food or biological samples?

NMR spectroscopy and gas chromatography-mass spectrometry (GC-MS) are widely used. For example, NMR detects this compound in roasted coffee (>100 mg/kg) and wines (1–10 mg/L) . High-performance liquid chromatography (HPLC) paired with UV detection is effective for trace analysis in biological fluids, leveraging this compound’s glycine-conjugated metabolites .

Advanced Research Questions

Q. What mechanistic insights explain the selective hydrogenation of furfural to this compound over competing pathways?

Selective C=O bond hydrogenation (vs. C=C) depends on catalyst surface properties. DFT studies reveal that Ru and Co catalysts favor furfural adsorption via the carbonyl group, with activation energies <50 kJ/mol . Competitive pathways like furan ring hydrogenation or oligomerization are suppressed by using weak acid supports (e.g., SiO₂) and low temperatures (<150°C) . Microkinetic models further show that H₂ partial pressure modulates selectivity by stabilizing intermediates like furfuryl alkoxide .

Q. How do metabolic pathways of this compound in rodents inform its carcinogenicity risks?

Rodent studies indicate rapid absorption and metabolism via alcohol dehydrogenase (ADH) to furfural, which conjugates with glycine . Chronic inhalation (≥32 ppm) induces nasal tumors in male F344/N rats due to oxidative DNA damage from reactive metabolites . However, interspecies differences in nasal epithelium morphology complicate human risk extrapolation. Immunotoxicity studies in mice show enhanced airway hyperreactivity and eosinophilic inflammation, suggesting adjuvant effects in allergic responses .

Q. What strategies improve the stability and recyclability of catalysts for this compound conversion?

Catalyst deactivation often results from coke formation or metal leaching. Strategies include:

- Support Modification : Mesoporous SBA-15 enhances Co dispersion and stability, enabling 5+ reuse cycles without activity loss .

- Bilayer Coatings : Silica overlayers on Au/Ag catalysts reduce sintering and improve selectivity in electrochemical hydrogenation .

- Acid-Base Tuning : ZrO₂-supported catalysts resist leaching in aqueous-phase systems by balancing Brønsted/Lewis acid sites .

Q. What role does this compound play in bio-based polymer synthesis?

this compound crosslinks soy protein adhesives via Maillard reactions with amino groups, improving water resistance (pH 3 optimal) . In epoxy resins, copolymerization with linseed oil derivatives increases thermoset rigidity (glass transition temperatures >80°C) . Reaction kinetics studies show that this compound’s oligomerization is pH-dependent, with autocatalytic behavior above 100°C .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.